molecular formula C27H26N2O4 B2725834 3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate CAS No. 690641-07-7

3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate

Cat. No.: B2725834
CAS No.: 690641-07-7
M. Wt: 442.515
InChI Key: QRBSGUZJVQXRMW-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate is a complex organic compound that features a unique combination of functional groups, including a benzylpiperazine moiety, a naphthofuran core, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate typically involves multiple steps:

    Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthol derivative and a suitable electrophile under acidic or basic conditions.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of a piperazine derivative with a benzyl halide in the presence of a base.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the naphthofuran core using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups adjacent to the aromatic rings.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The benzylpiperazine moiety is known for its activity in the central nervous system, suggesting possible uses in the development of drugs for neurological conditions.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its structural complexity and reactivity make it suitable for creating advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes in the central nervous system. The benzylpiperazine moiety can bind to serotonin receptors, influencing neurotransmitter activity and potentially modulating mood and cognition.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate: shares similarities with other benzylpiperazine derivatives, such as 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine.

    Naphthofuran derivatives: Compounds like 2-methylnaphtho[1,2-b]furan and its analogs.

Uniqueness

The unique combination of a benzylpiperazine moiety with a naphthofuran core and an acetate ester sets this compound apart from others. This structure provides a distinct set of chemical properties and potential biological activities, making it a valuable target for further research and development.

Properties

IUPAC Name

[3-(4-benzylpiperazine-1-carbonyl)-2-methylbenzo[g][1]benzofuran-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-18-25(27(31)29-14-12-28(13-15-29)17-20-8-4-3-5-9-20)23-16-24(33-19(2)30)21-10-6-7-11-22(21)26(23)32-18/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBSGUZJVQXRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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